molecular formula C11H11F3 B13695464 4-Cyclopropyl-2-methyl-1-(trifluoromethyl)benzene

4-Cyclopropyl-2-methyl-1-(trifluoromethyl)benzene

Cat. No.: B13695464
M. Wt: 200.20 g/mol
InChI Key: NKZHNFIJIGVFJD-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methyl-1-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group, a methyl group, and a trifluoromethyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-methyl-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclopropyl-2-methyl-1-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methyl-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its binding affinity to target proteins and enzymes. The cyclopropyl group can introduce steric effects that modulate the compound’s reactivity and selectivity in biological systems .

Comparison with Similar Compounds

Comparison: 4-Cyclopropyl-2-methyl-1-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other trifluoromethyl-substituted benzene derivatives.

Properties

Molecular Formula

C11H11F3

Molecular Weight

200.20 g/mol

IUPAC Name

4-cyclopropyl-2-methyl-1-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3/c1-7-6-9(8-2-3-8)4-5-10(7)11(12,13)14/h4-6,8H,2-3H2,1H3

InChI Key

NKZHNFIJIGVFJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2)C(F)(F)F

Origin of Product

United States

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